3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide
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Overview
Description
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a morpholine-4-sulfonyl group attached to the phenyl ring. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under amide coupling conditions.
Introduction of the Morpholine-4-sulfonyl Group: The morpholine-4-sulfonyl group can be introduced through a sulfonylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The benzamide core can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM): Used in amide coupling reactions.
2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid: Similar structure with different functional groups.
Uniqueness
3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide is unique due to its specific substitution pattern and the presence of both methoxy and morpholine-4-sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-16-11-14(12-17(13-16)26-2)19(22)20-15-3-5-18(6-4-15)28(23,24)21-7-9-27-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIORYWZQGTYMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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